molecular formula C16H20ClFO3 B1326055 Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate CAS No. 951887-17-5

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Cat. No. B1326055
CAS RN: 951887-17-5
M. Wt: 314.78 g/mol
InChI Key: QCRXOPOJZXJISE-UHFFFAOYSA-N
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Description

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, also known as EF-8-oxo, is a synthetic compound that has been studied for its potential applications in biomedical and scientific research. EF-8-oxo is a fluorinated derivative of octanoic acid, and it has been used in a variety of different experiments due to its unique properties.

Scientific Research Applications

Efficient Synthesis of Chiral Precursors

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is utilized in the synthesis of important chiral precursors. For example, it is used in the reduction process to produce ethyl (S)-8-chloro-6-hydroxyoctanoate, a key precursor for synthesizing (R)-α-lipoic acid. This process involves the use of a newly identified NADH-dependent carbonyl reductase from Rhodococcus sp., demonstrating a high efficiency in converting the ketoester to the desired hydroxy ester with a significant space–time yield (Chen et al., 2014).

Asymmetric Synthesis of Key Intermediates

The compound is also crucial in asymmetric synthesis processes. It is used to produce key intermediates like ethyl 3-chloro-2-hydroxyoctanoate, which is further transformed into other significant compounds. Such synthesis processes are vital in creating specific molecular configurations required in advanced chemical production (Tsuboi et al., 1987).

Development of Antibacterial Agents

This compound and its derivatives play a role in the development of antibacterial agents. The structural modifications of this compound lead to the synthesis of various analogs with potential antibacterial properties. This includes research into compounds like 1,4-dihydro-4-oxopyridinecarboxylic acids, which show promise as potent antibacterial agents (Matsumoto et al., 1984).

Synthesis of Fluorinated Compounds

The compound is integral in the synthesis of fluorinated compounds, which have diverse applications, including in medicinal chemistry. The process of synthesizing aromatic 4-fluoro analogues of retinoic acids, which show significant biological activities, is an example of its application in creating fluorinated derivatives (Chan et al., 1982).

Enzyme-Catalyzed Asymmetric Reduction

In enzymatic processes, this compound is used in the asymmetric reduction of ketoesters. The use of NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor demonstrates its role in producing specific enantiomers of organic compounds, which are essential in pharmaceutical synthesis (Shimizu et al., 1990).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFO3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRXOPOJZXJISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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